molecular formula C26H33ClN4O5S2 B6526422 N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride CAS No. 1135200-77-9

N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide hydrochloride

Numéro de catalogue: B6526422
Numéro CAS: 1135200-77-9
Poids moléculaire: 581.1 g/mol
Clé InChI: AZLYXDCEBVXFQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex benzamide derivative featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl) linked to a dimethylaminopropyl chain and a 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Propriétés

IUPAC Name

N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S2.ClH/c1-18-7-4-5-14-30(18)37(32,33)20-10-8-19(9-11-20)25(31)29(13-6-12-28(2)3)26-27-21-15-22-23(35-17-34-22)16-24(21)36-26;/h8-11,15-16,18H,4-7,12-14,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLYXDCEBVXFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC5=C(C=C4S3)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Analogues from

A closely related compound, N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS: 1052537-38-8), shares the tricyclic core and dimethylaminopropyl chain but differs in the benzamide substituent (3-(2,5-dioxopyrrolidin-1-yl) vs. 4-[(2-methylpiperidin-1-yl)sulfonyl]).

Property Target Compound Analog from
Molecular Formula Not explicitly provided (inferred: ~C₂₈H₃₅ClN₄O₅S₂) C₂₄H₂₅ClN₄O₅S
Molecular Weight Not explicitly provided (estimated: ~600–650 g/mol) 517.0 g/mol
Key Substituents 4-[(2-methylpiperidin-1-yl)sulfonyl] 3-(2,5-dioxopyrrolidin-1-yl)
Pharmacological Implications Sulfonamide group may enhance solubility and target binding via H-bonding Dioxopyrrolidinyl group could act as a Michael acceptor for covalent binding

Key Findings :

  • The sulfonamide group in the target compound likely improves aqueous solubility and target affinity compared to the dioxopyrrolidinyl analog, which may prioritize covalent interactions .
  • The 2-methylpiperidinyl substituent may confer selectivity for specific receptors (e.g., serotonin or sigma receptors) due to steric and electronic effects .
Spirocyclic Compounds from

Compounds 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) and 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) share spirocyclic frameworks but lack the tricyclic core of the target compound.

Property Target Compound Compound 13/14
Core Structure Tricyclic (dioxa-thia-aza) Spirocyclic (1,3-diazaspiro[4.5]decane-2,4-dione)
Key Pharmacophores Sulfonamide, 2-methylpiperidine Piperazine, chlorophenyl (in Compound 14)
Potential Targets Enzymes/receptors with sulfonamide affinity (e.g., carbonic anhydrase) Dopamine/5-HT receptors (common for piperazine derivatives)

Key Findings :

  • The chlorophenyl group in Compound 14 may enhance lipophilicity and CNS penetration, whereas the target compound’s sulfonamide group favors peripheral action .
NMR-Based Structural Analysis ()

While direct NMR data for the target compound are unavailable, highlights a methodology for comparing substituent effects using chemical shift profiling. For example:

  • Region A (positions 39–44) : Sensitive to sulfonamide/heterocyclic substituents.
  • Region B (positions 29–36) : Reflects changes in the tricyclic core environment.

Hypothetical Application : If the target compound were analyzed alongside its analog from , Region A would likely show significant shifts due to the sulfonamide vs. dioxopyrrolidinyl groups, while Region B would remain consistent, confirming core stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.